molecular formula C8H9NO2S B2546177 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide CAS No. 33183-87-8

3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide

Cat. No. B2546177
Key on ui cas rn: 33183-87-8
M. Wt: 183.23
InChI Key: JQMLVFGUCQRCFZ-UHFFFAOYSA-N
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Patent
US09265772B2

Procedure details

The title compound was prepared according to the method described in Bravo, R. D. et al. Synth. Commun. 2002, 32, 3675. A flask was charged with alpha-toluenesulfonamide (1 g, 5.8 mmol) and 1,3,5-trioxane (0.175 g, 1.9 mmol) in anhydrous dichloroethane (23 mL) and amberlyst 15H+ resin (3.7 g). The mixture was stirred at 80° C. overnight, after which the resin was filtered off and washed with methylene chloride. The organic solution was concentrated to afford a white solid (0.848 g, 79%). 1H NMR (d6-DMSO, 300 MHz) δ 7.41-7.37 (t, 1H, J=6.8 Hz), 7.30-7.24 (m, 2H), 7.19-7.16 (m, 1H), 7.12-7.09 (m, 1H), 4.42-4.40 (d, 2H, J=6.6 Hz), 4.35 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.175 g
Type
reactant
Reaction Step One
[Compound]
Name
15H+ resin
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][S:8]([NH2:11])(=[O:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O1COCO[CH2:13]1>ClC(Cl)C>[CH2:7]1[S:8](=[O:9])(=[O:10])[NH:11][CH2:13][C:6]2[CH:5]=[CH:4][CH:3]=[CH:2][C:1]1=2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)CS(=O)(=O)N
Name
Quantity
0.175 g
Type
reactant
Smiles
O1COCOC1
Name
15H+ resin
Quantity
3.7 g
Type
reactant
Smiles
Name
Quantity
23 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which the resin was filtered off
WASH
Type
WASH
Details
washed with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1C2=C(CNS1(=O)=O)C=CC=C2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.848 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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